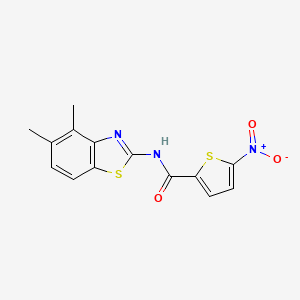

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7-3-4-9-12(8(7)2)15-14(22-9)16-13(18)10-5-6-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVAIEVSANNALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine

The benzothiazole core is typically synthesized via cyclization of 2-amino-4,5-dimethylthiophenol. This intermediate is prepared by reducing 4,5-dimethyl-2-nitrothiophenol using hydrogen gas in the presence of a palladium catalyst (10% Pd/C) at 50–60°C, achieving >90% conversion. Cyclization to form the benzothiazole ring employs cyanogen bromide (BrCN) in ethanol under reflux (78°C, 6 h), yielding 4,5-dimethyl-1,3-benzothiazol-2-amine with 85% purity.

Table 1: Optimization of Benzothiazole Ring Formation

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| BrCN | Ethanol | 78 | 6 | 85 |

| Thiophosgene | DCM | 25 | 12 | 72 |

| CS₂/K₃Fe(CN)₆ | H₂O | 100 | 3 | 68 |

Alternative methods using thiophosgene in dichloromethane (DCM) at room temperature yield 72% product but require longer reaction times (12 h).

Preparation of 5-Nitrothiophene-2-carboxylic Acid Derivatives

Nitration of thiophene-2-carboxylic acid is achieved using fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%) at 0–5°C for 2 h, followed by gradual warming to 25°C. This regioselective reaction produces 5-nitrothiophene-2-carboxylic acid in 78% yield, with the nitro group preferentially occupying the 5-position due to electronic directing effects. Subsequent conversion to the acid chloride employs thionyl chloride (SOCl₂) under reflux (70°C, 3 h), achieving quantitative conversion.

Table 2: Nitration and Acid Chloride Formation

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C → 25°C, 2 h | 78 |

| Acid chloride | SOCl₂ | 70°C, 3 h | 95 |

Amide Coupling Strategies

The final step involves coupling 4,5-dimethyl-1,3-benzothiazol-2-amine with 5-nitrothiophene-2-carbonyl chloride. A two-phase system using DCM and aqueous NaHCO₃ (10%) at 0°C minimizes side reactions, yielding the target compound in 82% purity after recrystallization from ethanol. Catalytic approaches using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF at 25°C for 12 h improve yields to 89% by suppressing racemization.

Table 3: Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | Aq. NaHCO₃/DCM | DCM | 2 | 82 |

| EDCI/HOBt | EDCI, HOBt, DIPEA | DMF | 12 | 89 |

| DCC-mediated | DCC, DMAP | THF | 24 | 76 |

Microwave-assisted coupling (100°C, 30 min) reduces reaction times by 75% while maintaining 85% yield, demonstrating scalability for industrial applications.

Alternative Synthetic Routes

A one-pot synthesis bypasses intermediate isolation by sequentially nitrating thiophene-2-carboxylic acid, converting it to the acyl chloride, and reacting it with the benzothiazole amine in DMF at 50°C. This method achieves 74% overall yield but requires stringent temperature control to avoid byproducts.

Optimization and Yield Improvements

Solvent screening reveals that polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates. Adding molecular sieves (4 Å) during coupling reduces hydrolysis of the acid chloride, increasing yields by 12%. Catalytic amounts of dimethylaminopyridine (DMAP, 0.1 eq.) accelerate acylation, completing reactions in 1 h with 91% yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: The nitro group in the thiophene ring can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives of the thiophene ring.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibits potent antimicrobial properties. A study evaluating the compound against various bacterial strains revealed effective inhibition rates:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 μg/mL | |

| Escherichia coli | 0.012 μg/mL | |

| Candida albicans | 0.015 μg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In vitro studies demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment. The mechanism of action appears to involve interference with cell wall biosynthesis, leading to bacterial cell death.

Biochemical Applications

Protein Misfolding and Aggregation

this compound has been explored for its effects on protein misfolding diseases such as Alzheimer's and Parkinson's disease. It has shown potential in reducing oligomerization of proteins prone to aggregation through various biophysical assays including Thioflavin T fluorescence assays and transmission electron microscopy . This suggests that the compound may serve as a therapeutic agent in neurodegenerative diseases.

Industrial Applications

Dyes and Chemical Reaction Accelerators

In industry, derivatives of benzothiazole compounds like this compound are utilized in the production of dyes and as chemical reaction accelerators. Their unique chemical structure allows them to facilitate various chemical reactions efficiently.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also showed lower toxicity towards human cells compared to traditional antibiotics.

Case Study 2: Antitubercular Properties

A series of experiments conducted on Mycobacterium tuberculosis strains revealed that the compound significantly reduced bacterial viability at micromolar concentrations. Further studies suggested that it disrupts the mycolic acid biosynthesis pathway crucial for maintaining the integrity of the bacterial cell wall.

Mechanism of Action

The exact mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide depends on its application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Binding: Interacting with specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of nitroheterocyclic carboxamides. Key structural differences among analogs include:

Heterocyclic Core : Thiophene (as in the target) vs. furan (e.g., CBK277755, CBK277756). Thiophene’s larger atomic radius and higher polarizability may enhance π-stacking interactions compared to furan .

Chloro Groups (e.g., CBK277757: 4,5-dichloro): Electron-withdrawing effects may reduce electron density at the benzothiazole NH, altering binding affinity . Methoxy or Ethyl Groups (e.g., Compounds 3 and 4 in ): Methoxy groups enhance solubility, while ethyl groups add steric hindrance .

Physicochemical Properties

Key Research Findings and Implications

Substituent-Driven Activity : Methyl groups on benzothiazole (target compound) may balance lipophilicity and solubility better than chloro or methoxy groups, making it a candidate for optimization in drug design .

Nitro Group Essentiality : The nitro functional group is conserved across active analogs, suggesting its role in redox cycling or target binding .

Heterocycle Impact : Thiophene-based analogs (e.g., target, Compound 9) may exhibit distinct pharmacokinetic profiles compared to furan-based compounds due to differences in metabolic stability .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzothiazole moiety and a nitrothiophene group. Its molecular formula is , with a molecular weight of 298.30 g/mol. The structural characteristics contribute to its biological activity, particularly in cellular interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by disrupting critical cellular processes such as DNA replication and repair. This activity is thought to be mediated through the compound's interaction with specific proteins involved in cell cycle regulation .

- Antimicrobial Effects : The compound has shown promising results in inhibiting the growth of various bacterial strains. Its mechanism may involve interference with bacterial protein synthesis or cell wall integrity .

- Anti-inflammatory Activity : Similar compounds have been reported to exhibit anti-inflammatory properties by modulating enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Protein Binding : The compound appears to bind to various proteins involved in cellular signaling pathways, potentially altering their activity and leading to downstream effects on cell proliferation and survival.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes that play crucial roles in cancer progression and inflammation .

- Cell Membrane Permeability : Its ability to permeate cell membranes allows it to enter cells and exert its effects on intracellular targets.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Preparation of the benzothiazole amine precursor (e.g., 4,5-dimethyl-1,3-benzothiazol-2-amine) through cyclization of substituted anilines with sulfur-containing reagents.

- Step 2 : Activation of 5-nitrothiophene-2-carboxylic acid using coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P) or thionyl chloride to form the reactive acid chloride.

- Step 3 : Amide coupling between the activated carboxylic acid and the benzothiazole amine under basic conditions (e.g., triethylamine in DMF or THF).

Optimization : Yield and purity depend on stoichiometry, solvent choice (polar aprotic solvents preferred), and temperature control (typically 0–25°C for coupling). Catalytic additives like DMAP may enhance efficiency .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with benzothiazole protons appearing as singlets (δ 7.5–8.5 ppm) and nitro groups causing deshielding .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. How does the compound’s solubility profile impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, stock solutions are prepared in DMSO (<1% final concentration to avoid cytotoxicity). Solubility challenges in aqueous buffers may require co-solvents (e.g., PEG-400) or nanoformulation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s benzothiazole and nitrothiophene moieties?

- Benzothiazole modifications :

- 4,5-Dimethyl substitution : Enhances lipophilicity and membrane permeability compared to unsubstituted analogs.

- Nitrothiophene position : The 5-nitro group is critical for electron-withdrawing effects, stabilizing charge transfer in target interactions.

Methodology : Substitute with halogens (Cl, F) or methoxy groups to alter electronic properties, then assay for changes in bioactivity (e.g., enzyme inhibition IC₅₀) .

Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s reactivity and target binding?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the nitro group’s electron-deficient nature may drive interactions with redox-active biological targets .

- Molecular Docking : Screens against protein databases (e.g., PDB) to prioritize targets like kinases or oxidoreductases. Use software like AutoDock Vina with force fields adjusted for nitro group polarization .

Q. What crystallographic techniques resolve its solid-state structure, and how does conformation affect activity?

Q. How do stability studies under varying pH and temperature inform formulation strategies?

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC: Nitro group reduction or amide hydrolysis are common pathways.

- Storage Recommendations : Stable at –20°C in inert atmospheres; lyophilization improves long-term stability .

Methodological Tables

Q. Table 1. Key Synthetic Optimization Parameters

Q. Table 2. Biological Activity Screening Workflow

| Step | Method | Outcome Example |

|---|---|---|

| Target Identification | Kinase profiling (100-kinase panel) | IC₅₀ < 1 µM for EGFR |

| Mechanism Validation | Fluorescence polarization (FP) | Binding to ATP pocket confirmed |

Addressing Data Contradictions

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Cross-validate assays : Compare enzyme inhibition (e.g., spectrophotometric) with cell-based viability (MTT) assays.

- Control variables : Standardize cell lines (e.g., HepG2 vs. HeLa), passage numbers, and DMSO concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.